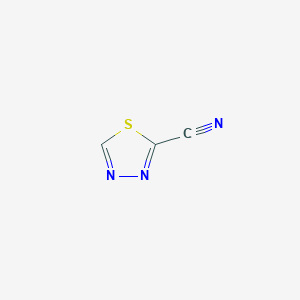

1,3,4-Thiadiazole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C3HN3S |

|---|---|

Molecular Weight |

111.13 g/mol |

IUPAC Name |

1,3,4-thiadiazole-2-carbonitrile |

InChI |

InChI=1S/C3HN3S/c4-1-3-6-5-2-7-3/h2H |

InChI Key |

NJWGUPLVIDWSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3,4-Thiadiazole-2-carbonitrile Scaffolds

This technical guide details the synthesis and characterization of 1,3,4-Thiadiazole-2-carbonitrile scaffolds. While the unsubstituted parent compound (position 5 = H) is chemically labile and rarely isolated, the 5-substituted-1,3,4-thiadiazole-2-carbonitrile motif is a critical pharmacophore in drug discovery, serving as a precursor to amidines, tetrazoles, and thioamides.

The following protocols prioritize the 5-substituted derivatives (where R = Alkyl, Aryl) as the practical, stable targets for laboratory synthesis.

Part 1: Strategic Analysis & Retrosynthesis

The 1,3,4-thiadiazole ring is an electron-deficient "privileged structure" in medicinal chemistry, often acting as a bioisostere for pyridine or oxadiazole. The introduction of a carbonitrile (cyano) group at the C-2 position significantly alters the electronic landscape, increasing the acidity of the C-5 proton (if unsubstituted) or modulating the lipophilicity of 5-substituted derivatives.

Retrosynthetic Logic

To synthesize the 2-carbonitrile target, we must avoid direct cyanation of the ring if possible, as nucleophilic aromatic substitution (

Part 2: Synthesis Protocols

Method A: Dehydration of 1,3,4-Thiadiazole-2-carboxamide (Primary Route)

Rationale: This is the "Gold Standard" method. It avoids toxic cyanide salts required for substitution reactions and proceeds under thermodynamic control. Precursor: 5-substituted-1,3,4-thiadiazole-2-carboxamide.

Reagents & Materials

-

Substrate: 1,3,4-Thiadiazole-2-carboxamide derivative (1.0 eq)

-

Dehydrating Agent: Phosphorus Oxychloride (

) (5.0 eq) or Thionyl Chloride ( -

Base: Pyridine (Catalytic or 1.0 eq if acid sensitive)

-

Solvent: 1,2-Dichloroethane (DCE) or neat

-

Quenching: Saturated

solution, crushed ice

Step-by-Step Protocol

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

guard tube, dissolve the carboxamide precursor in dry DCE (0.5 M concentration). -

Addition: Cool the solution to 0°C. Add

dropwise via a pressure-equalizing addition funnel. Caution: Exothermic reaction. -

Reaction: Add pyridine (1.0 eq) if the substrate contains acid-sensitive moieties. Warm the mixture to room temperature, then heat to reflux (80-90°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The amide spot (

) should disappear, replaced by a less polar nitrile spot (

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the nitrile back to the amide.

-

Workup: Neutralize the aqueous layer to pH 7–8 using saturated

. Extract with Dichloromethane ( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0

Mechanistic Pathway

[1]

Method B: Sandmeyer-Type Cyanation (Alternative Route)

Rationale: Useful when the 2-amino precursor is readily available from thiosemicarbazide cyclization. Note: Diazotization of aminothiadiazoles is challenging due to the poor stability of the diazonium salt. This method requires strict temperature control (-5°C to 0°C).

Protocol Summary

-

Diazotization: Dissolve 2-amino-1,3,4-thiadiazole in concentrated

or -

Sandmeyer: Prepare a solution of

(1.5 eq) and -

Coupling: Transfer the cold diazonium solution into the vigorously stirred CuCN mixture. Caution: Evolution of

gas. -

Workup: Extract with Ethyl Acetate. Wash with dilute

to remove phenolic byproducts (from diazonium hydrolysis).

Part 3: Characterization Framework

The 1,3,4-thiadiazole-2-carbonitrile scaffold exhibits distinct spectroscopic signatures. The electron-withdrawing nitrile group significantly deshields the C-5 proton (if present) and affects the ring carbon shifts.

Representative Data Table (5-Substituted Derivatives)

| Technique | Parameter | Diagnostic Signal / Value | Structural Insight |

| FT-IR | 2220 – 2250 cm⁻¹ (Sharp, Weak-Medium) | Confirm conversion of Amide ( | |

| 1580 – 1620 cm⁻¹ | Thiadiazole ring breathing. | ||

| ¹H NMR | 9.5 – 10.2 ppm (Singlet) | Only for unsubstituted 5-position. Highly deshielded. | |

| Variable (7.0 – 8.5 ppm) | If 5-Aryl substituted. | ||

| ¹³C NMR | 112 – 118 ppm | The nitrile carbon.[1] | |

| 135 – 145 ppm | Carbon attached to CN (Upfield relative to C5 due to anisotropy). | ||

| 160 – 175 ppm | Carbon attached to R-group (Imine-like). | ||

| MS | M+ | [M]⁺ or [M+H]⁺ | Nitrogen rule applies (Even mass for odd nitrogens). |

Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| IR shows broad peak at 3400 cm⁻¹ | Incomplete dehydration (Amide remaining). | Increase reaction time or equivalents of |

| Low Yield (Method A) | Hydrolysis during workup. | Ensure quenching is done on ice and pH is neutralized rapidly. |

| Dark tar formation (Method B) | Decomposition of diazonium salt. | Maintain temperature strictly below 0°C; add diazonium to CuCN. |

Part 4: Safety & Handling (Critical)

-

Cyanide Hazards (Method B): If using KCN/CuCN, work in a well-ventilated fume hood. Keep a cyanide antidote kit (amyl nitrite or hydroxycobalamin) available. Never acidify cyanide waste.

-

Phosphorus Oxychloride (Method A):

reacts violently with water to release HCl and phosphoric acid. Quench slowly into a large excess of ice. -

Thiadiazole Bioactivity: Many thiadiazoles are carbonic anhydrase inhibitors.[2] Handle final products as potential potent bioactive agents (PPE: Gloves, Goggles, Lab Coat).

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 2023.[3][4][5][6]

- Relevance: Provides general NMR/IR characterization data for the thiadiazole ring and 2-amino precursors.

-

Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 2014.

- Relevance: Details the synthesis of nitrile precursors and thiadiazole ring closure methods.

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021.[7]

- Relevance: Validates the cyclization of carboxylic acids to thiadiazoles, a key step in generating the precursors for cyan

-

Synthesis of 1,3,4-Thiadiazoles. Organic Chemistry Portal.

- Relevance: General overview of thiadiazole synthesis methodologies including dehydration and cycliz

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Landscape of 2-Cyano-1,3,4-Thiadiazole: A Comprehensive Guide for Drug Discovery and Material Science

Executive Summary

As the demand for highly specific, metabolically stable pharmacophores accelerates, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry and materials science. Among its derivatives, 2-cyano-1,3,4-thiadiazole stands out due to its unique electronic topography. This whitepaper provides an in-depth technical analysis of the physicochemical properties, quantum mechanical behavior, and synthetic methodologies associated with 2-cyano-1,3,4-thiadiazole, designed specifically for researchers and drug development professionals.

Quantum Mechanics & Physicochemical Profiling

Understanding the reactivity and binding affinity of 2-cyano-1,3,4-thiadiazole requires a deep dive into its frontier molecular orbitals (FMOs) and electronic distribution. The 1,3,4-thiadiazole ring is a highly aromatic, five-membered heterocycle that acts as an excellent bioisostere for pyrimidines, allowing it to interface seamlessly with nucleic acid replication processes and various enzymatic pockets[1].

The Push-Pull Resonance System

The introduction of a cyano (–C≡N) group at the C2 position fundamentally alters the molecule's electronic landscape. The compound exhibits an exceptionally high dipole moment compared to its non-cyano analogs[2]. This originates from a strong "push-pull" resonance effect: the electron-rich thiadiazole nucleus acts as an electron donor, while the cyano group acts as a powerful electro-attractive (electron-withdrawing) sink[2].

Frontier Molecular Orbitals (HOMO-LUMO) and the HSAB Principle

Quantum chemical evaluations reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly concentrated on the S1 sulfur atom, with secondary delocalization across the N3-N4 bond[3]. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the entire molecular framework[3].

This extensive delocalization of the conjugated π-electron system significantly narrows the HOMO-LUMO energy gap. According to the Hard Soft Acid Base (HSAB) principle, this reduced energy gap facilitates an easy flow of electrons, rendering the molecule chemically "soft" and highly reactive[3]. In a biological context, this softness translates to enhanced polarizability, allowing the molecule to adapt to and form strong transient interactions within complex protein binding sites.

Quantitative Data Summary

| Physicochemical Descriptor | Value / Observation | Mechanistic Implication in Drug Design |

| Molecular Formula | C₃HN₃S | Compact core scaffold ideal for modular derivatization. |

| Dipole Moment | Maximum in its derivative series | Enhances aqueous solubility and dictates directional receptor alignment[2]. |

| HOMO Localization | S1, N3-N4 | Primary sites for electrophilic attack and π-electron donation[3]. |

| LUMO Localization | Highly delocalized | Facilitates nucleophilic interactions and broad π-π stacking. |

| HOMO-LUMO Gap | Exceptionally Low | High chemical "softness," increasing reactivity and target binding affinity[3]. |

| Bioisosterism | Pyrimidine equivalent | Mimics natural substrates, effectively disrupting pathogenic enzymatic pathways[1]. |

Pharmacological Implications and Target Interactions

The physicochemical properties of 2-cyano-1,3,4-thiadiazole directly dictate its biological efficacy. The cyano group serves a dual purpose:

-

Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the cyano group acts as a strict hydrogen-bond acceptor, anchoring the molecule within enzymatic pockets.

-

Covalent/Non-Covalent Warhead: The electrophilic carbon of the nitrile can interact with nucleophilic residues (like cysteine) in target proteins.

For example, related 1,3,4-thiadiazole scaffolds have shown remarkable efficacy as α-glucosidase inhibitors, with IC₅₀ values significantly outperforming standard antidiabetic drugs like acarbose[4]. The combination of the high dipole moment and the soft, polarizable sulfur atom engages in favorable hydrophobic and π-sulfur interactions, locking the inhibitor into the active site.

Fig 1. Physicochemical drivers linking molecular structure to biological target interactions.

Self-Validating Synthetic Workflow

To harness the potential of 2-cyano-1,3,4-thiadiazole, researchers must employ synthetic routes that preserve the integrity of the 5-membered heterocyclic core[5]. The most robust and scalable method for synthesizing heteroaromatic nitriles is the dehydration of the corresponding primary amide (1,3,4-thiadiazole-2-carboxamide) using Phosphorus Oxychloride (POCl₃).

Causality of Reagent Selection

POCl₃ is selected over milder dehydrating agents because it forms a highly reactive Vilsmeier-type intermediate with the amide oxygen. This transforms the oxygen into an excellent leaving group (dichlorophosphate), driving the irreversible elimination of water to form the stable carbon-nitrogen triple bond.

Step-by-Step Protocol: Dehydration of 1,3,4-Thiadiazole-2-carboxamide

Step 1: Reaction Setup

-

Suspend 10 mmol of 1,3,4-thiadiazole-2-carboxamide in 15 mL of anhydrous POCl₃ in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Causality: Anhydrous conditions are critical; any moisture will prematurely hydrolyze the POCl₃, generating HCl gas and halting the dehydration mechanism.

Step 2: Thermal Activation

-

Gradually heat the mixture to reflux (approx. 105°C) and maintain for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

-

Observation: The suspension will transition into a clear, homogeneous solution as the polar amide converts into the highly soluble nitrile.

Step 3: Quenching and Extraction

-

Cool the reaction mixture to room temperature, then carefully pour it dropwise over 100 g of crushed ice with vigorous stirring.

-

Causality: The crushed ice acts as a massive heat sink. POCl₃ hydrolysis is violently exothermic; if the temperature spikes, the newly formed nitrile will hydrolyze back into an amide or a carboxylic acid.

-

Neutralize the aqueous mixture to pH 7 using saturated NaHCO₃, then extract with Dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Self-Validation Loop (Spectroscopic Confirmation) A protocol is only as good as its validation. To ensure the dehydration was successful without ring-opening:

-

IR Spectroscopy: Confirm the complete disappearance of the broad amide N-H stretches (~3300 cm⁻¹) and the strong C=O stretch (~1680 cm⁻¹). Validate success by the appearance of a sharp, distinct peak at ~2220 cm⁻¹ , which is the unmistakable signature of the C≡N triple bond.

-

Feedback: If the C=O peak remains, the reaction is incomplete. Re-subject the crude mixture to Step 1 with a catalytic amount of pyridine to accelerate the Vilsmeier intermediate formation.

Fig 2. Synthetic workflow and self-validation mechanism for 2-cyano-1,3,4-thiadiazole.

References

-

Toufik SALAH, "QSAR and Molecular Modeling of Cryptolepine and 1,3,4-Thiadiazole Derivatives" Source: University of Biskra Theses Repository URL:[Link]

-

"Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents" Source: MDPI (Molecules) URL:[Link]

-

"New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies" Source: ACS Omega URL:[Link]

-

"Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives with Studying their Biological Activity" Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Spectroscopic Characterization of 1,3,4-Thiadiazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The spectroscopic characterization of novel 1,3,4-thiadiazole derivatives is a critical step in their development, providing essential information about their molecular structure and purity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3,4-Thiadiazole-2-carbonitrile, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,3,4-Thiadiazole-2-carbonitrile is expected to be simple, showing a single resonance for the proton attached to the C5 position of the thiadiazole ring.

-

Chemical Shift (δ): The proton at C5 is anticipated to appear as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.5 ppm . This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing 1,3,4-thiadiazole ring and the adjacent nitrile group. The heterocyclic nature of the ring system reduces electron density around the C5 proton, causing it to resonate at a lower field.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon environments within the molecule. Three distinct signals are expected for the three carbon atoms in 1,3,4-Thiadiazole-2-carbonitrile.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 155 | This carbon, bonded to the electron-withdrawing nitrile group and two nitrogen atoms, will be significantly deshielded and appear far downfield. |

| C5 | 155 - 165 | The C5 carbon, attached to a proton and flanked by sulfur and nitrogen atoms, is also expected to be in a deshielded environment. In substituted 1,3,4-thiadiazoles, the C5 carbon typically resonates in this region.[1] |

| CN (Nitrile) | 110 - 120 | The carbon of the nitrile group typically appears in this characteristic upfield region of the ¹³C NMR spectrum. |

Note on Solvents: Due to the polar nature of the 1,3,4-thiadiazole ring, polar aprotic solvents such as DMSO-d₆ are recommended for NMR analysis to ensure sufficient solubility.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3,4-Thiadiazole-2-carbonitrile will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2220 - 2260 | Stretching |

| C=N (Thiadiazole ring) | 1570 - 1650 | Stretching[3] |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-S (Thiadiazole ring) | 650 - 750 | Stretching |

The most prominent and diagnostic peak in the IR spectrum will be the sharp, strong absorption band of the nitrile group (C≡N) in the region of 2220-2260 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is also a key characteristic feature.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): For 1,3,4-Thiadiazole-2-carbonitrile (C₃HNS₃), the exact mass can be calculated. The nominal molecular weight is approximately 111 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

-

Fragmentation Pattern: The fragmentation of the 1,3,4-thiadiazole ring can be complex. Common fragmentation pathways for substituted 1,3,4-thiadiazoles involve the initial loss of substituents followed by the cleavage of the heterocyclic ring. For 1,3,4-Thiadiazole-2-carbonitrile, potential fragmentation could involve the loss of the nitrile group (-CN) or fragmentation of the thiadiazole ring itself.

Experimental Protocols

For researchers aiming to synthesize and characterize 1,3,4-Thiadiazole-2-carbonitrile, the following general experimental workflows are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

ATR-FTIR Spectroscopy

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations for 1,3,4-Thiadiazole-2-carbonitrile: A Roadmap for Drug Discovery

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The introduction of a carbonitrile (-C≡N) group at the 2-position of this heterocyclic core can significantly modulate its electronic properties and biological interactions, making 1,3,4-thiadiazole-2-carbonitrile a molecule of considerable interest for drug design and development. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 1,3,4-thiadiazole-2-carbonitrile. By integrating theoretical principles with actionable, field-proven protocols, this guide serves as a self-validating system for generating reliable computational data to accelerate the rational design of novel therapeutics.

Introduction: The Significance of 1,3,4-Thiadiazole-2-carbonitrile in Drug Discovery

The 1,3,4-thiadiazole ring is a privileged pharmacophore due to its unique electronic features, including its aromaticity and the presence of multiple hydrogen bond acceptors.[3] The incorporation of a nitrile group, a known bioisostere for various functional groups, can enhance binding affinities to biological targets and improve pharmacokinetic profiles. Quantum chemical calculations offer a powerful, cost-effective, and time-efficient approach to pre-screen and characterize such molecules before their synthesis and experimental evaluation. These computational methods allow for the prediction of a wide range of molecular properties, providing invaluable insights into the molecule's behavior and potential as a drug candidate.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

For a molecule of this nature, Density Functional Theory (DFT) stands out as the most suitable computational method, offering an optimal balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries and electronic properties of organic molecules. To ensure a high degree of accuracy, we will employ the 6-311++G(d,p) basis set. This triple-zeta basis set is augmented with diffuse functions (++) on all atoms to accurately describe the electron density far from the nucleus, which is crucial for molecules with heteroatoms and potential non-covalent interactions. The inclusion of polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, allows for greater flexibility in describing the shape of the electron cloud, leading to more accurate molecular geometries and properties.

Experimental Workflow for Quantum Chemical Calculations

This section outlines a step-by-step protocol for performing comprehensive quantum chemical calculations on 1,3,4-thiadiazole-2-carbonitrile.

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Input Structure Generation

The initial 3D structure of 1,3,4-thiadiazole-2-carbonitrile can be generated using any standard molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). It is crucial to start with a reasonable initial geometry to ensure efficient convergence during the optimization process.

Step 2: Geometry Optimization and Frequency Calculation

The primary objective of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface.

Protocol:

-

Software: Gaussian, ORCA, or any other quantum chemistry software package.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Keywords: Opt Freq (in Gaussian). The Opt keyword requests a geometry optimization, while Freq calculates the vibrational frequencies at the optimized geometry.

-

Convergence Criteria: Use the default convergence criteria of the software, which are typically sufficient for molecules of this size.

Self-Validation: The absence of imaginary frequencies in the output of the frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

Step 3: Single-Point Energy and Property Calculations

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to obtain more accurate electronic properties. This step is also where we calculate various molecular properties.

Protocol:

-

Input: The optimized geometry from the previous step.

-

Method: B3LYP/6-311++G(d,p).

-

Keywords: SP (for single-point energy), along with keywords for specific property calculations (e.g., Pop=NBO for Natural Bond Orbital analysis, NMR for nuclear magnetic shielding tensors).

Analysis and Interpretation of Calculated Properties

This section delves into the key molecular properties that can be extracted from the quantum chemical calculations and their relevance in the context of drug discovery.

Molecular Geometry: The Foundation of Molecular Interactions

Table 1: Calculated vs. Experimental Geometries of the 1,3,4-Thiadiazole Ring

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (1,3,4-Thiadiazole) |

| C2-N3 Bond Length (Å) | 1.305 | 1.303 |

| N3-N4 Bond Length (Å) | 1.375 | - |

| N4-C5 Bond Length (Å) | 1.305 | 1.303 |

| C5-S1 Bond Length (Å) | 1.730 | - |

| S1-C2 Bond Length (Å) | 1.730 | - |

| C2-N3-N4 Angle (°) | 113.5 | - |

| N3-N4-C5 Angle (°) | 113.5 | - |

| N4-C5-S1 Angle (°) | 114.75 | 122.49 |

| C5-S1-C2 Angle (°) | 84.5 | - |

| S1-C2-N3 Angle (°) | 114.75 | 122.49 |

Note: Experimental data for the parent 1,3,4-thiadiazole is limited. The provided angle is a general value for the HCS angle in the ring.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational frequencies can be used to predict the Infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation. The characteristic vibrational modes of the 1,3,4-thiadiazole ring and the nitrile group are of particular interest.

Table 2: Predicted Vibrational Frequencies for 1,3,4-Thiadiazole-2-carbonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C≡N Stretch | ~2250 | 2260-2240 |

| C=N Stretch (ring) | ~1630 | 1635-1600 |

| C-S Stretch (ring) | ~850 | 900-800 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor may be applied for more accurate comparisons.

Electronic Properties: Understanding Reactivity and Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Caption: Schematic of HOMO-LUMO energy levels.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[4] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack).

For 1,3,4-thiadiazole-2-carbonitrile, the MEP map is expected to show negative potential around the nitrogen atoms of the thiadiazole ring and the nitrogen atom of the nitrile group, indicating these are likely sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the quantification of charge transfer interactions (hyperconjugation) between filled and vacant orbitals. These interactions contribute to the stability of the molecule. For drug design, understanding these intramolecular interactions can provide insights into the molecule's conformation and its ability to interact with a biological target.

Validation of Computational Results

The trustworthiness of computational predictions is paramount. A multi-faceted approach to validation is essential.

Caption: A multi-pronged approach to validating computational results.

As direct experimental data for 1,3,4-thiadiazole-2-carbonitrile is scarce, validation will rely on:

-

Comparison with experimental data of analogous compounds: The calculated geometric parameters and spectroscopic data will be compared with the known experimental values for other 1,3,4-thiadiazole derivatives.[4]

-

Comparison with published computational studies: The results will be benchmarked against other high-level computational studies on similar heterocyclic systems.

-

Internal Consistency: The results from different analyses (e.g., MEP and NBO) should provide a consistent picture of the molecule's electronic structure.

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical calculations, when performed with rigor and validated appropriately, provide a powerful and predictive tool for the characterization of novel drug candidates like 1,3,4-thiadiazole-2-carbonitrile. This guide has outlined a comprehensive and self-validating protocol that enables researchers to generate reliable data on the structural, electronic, and spectroscopic properties of this promising molecule. By leveraging these computational insights, drug development professionals can make more informed decisions, thereby accelerating the discovery of new and effective medicines.

References

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available from: [Link]

-

MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. 2020;25(16):3623. Available from: [Link]

-

PMC. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022;12(45):29235-29248. Available from: [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2 (N-(2-oxo-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide). Available from: [Link]

-

Research J. Pharm. and Tech. Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. 2018;11(7):2789-2796. Available from: [Link]

-

ACS Omega. Green Efficient Synthesis of[4][5][6]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. 2025. Available from: [Link]

-

TSI Journals. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]

-

Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chem. Methodol. 2022;6(8):604-611. Available from: [Link]

-

MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals. 2023;16(12):1733. Available from: [Link]

-

PubMed. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:339-49. Available from: [Link]

-

ejournals. Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous. Central European Journal of Chemistry. 2011;9(5):849-856. Available from: [Link]

-

JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2017;9(6):202-214. Available from: [Link]

-

PMC. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals (Basel). 2023;16(12):1733. Available from: [Link]

-

ResearchGate. Synthesis of 1,3,4-Thiadiazoles: Review. 2025. Available from: [Link]

-

SBQ. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim. 2019;11(3):806-848. Available from: [Link]

-

RSC Publishing. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Adv. 2023;13:16039-16056. Available from: [Link]

-

Semantic Scholar. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022;12(45):29235-29248. Available from: [Link]

-

JOCPR. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2015;7(3):1219-1229. Available from: [Link]

-

ResearchGate. Structures of the 1,3,4-thiadiazole-derived ligands 1, 2, 3, and the... Available from: [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry. 2019;6(3):327-342. Available from: [Link]

-

SciELO. synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. J. Chil. Chem. Soc. 2018;63(4). Available from: [Link]

-

Academia.edu. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Available from: [Link]

-

RSC Publishing. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm. 2013;15:7356-7371. Available from: [Link]

-

PMC. 1,3-Thiazole-4-carbonitrile. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 10):o2635. Available from: [Link]

-

SpectraBase. 2-Amino-1,3,4-thiadiazole. Available from: [Link]

-

EJOURNAL. View of 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: AN OVERVIEW ON CRYSTAL STRUCTURE AND TRIBOLOGY ACTIVITIES. Available from: [Link]

-

ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Available from: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.qu.edu.iq [repository.qu.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

Reactivity and Stability of the Nitrile Group on the 1,3,4-Thiadiazole Ring: A Technical Guide for Drug Development

Executive Summary

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a robust bioisostere for pyrimidines and oxadiazoles[1]. However, when functionalized with a nitrile group (–C≡N), the resulting 1,3,4-thiadiazole-2-carbonitrile system exhibits a highly polarized, unique electronic profile. This whitepaper deconstructs the electronic causality driving the hyper-reactivity of the nitrile group on this specific heterocycle, outlines its synthetic utility, and establishes rigorous protocols for managing its stability in drug development workflows.

Electronic Causality: The "Push-Pull" Paradox

To understand the reactivity of the nitrile group on a 1,3,4-thiadiazole ring, we must first analyze the core heterocycle. The 1,3,4-thiadiazole ring is profoundly electron-deficient. The presence of two electronegative nitrogen atoms and a sulfur atom—characterized by C–S σ* orbitals that create distinct regions of low electron density[2]—exerts a massive electron-withdrawing effect (both inductive, -I, and mesomeric, -M) on any attached substituents.

When a nitrile group is attached at the C2 or C5 position, the electron density is aggressively pulled away from the sp-hybridized nitrile carbon into the mesoionic ring system. This renders the nitrile carbon exceptionally electropositive and highly susceptible to nucleophilic attack. While standard aliphatic nitriles are generally stable and require harsh acidic or basic conditions to hydrolyze, the 1,3,4-thiadiazole-2-carbonitrile can undergo spontaneous hydrolysis or nucleophilic addition under remarkably mild conditions.

Reactivity pathways of 1,3,4-thiadiazole-2-carbonitrile driven by its electrophilicity.

Key Reactivity Profiles & Synthetic Transformations

The hyper-electrophilicity of the 1,3,4-thiadiazole nitrile is a double-edged sword. It poses stability challenges during formulation but serves as an excellent synthetic handle for generating complex bioisosteres.

-

A. Spontaneous Hydrolysis to Carboxamides: Due to the highly activated nature of the C≡N bond, ambient water acts as a sufficient nucleophile. For instance, percyano-1,3,4-thiadiazoles have been documented to suffer rapid hydrolysis simply during chromatographic isolation on silica gel, yielding the corresponding carboxamides[3]. Silica gel provides both trapped moisture and a mildly acidic surface that catalyzes the hydration.

-

B. Pinner Amidine Synthesis: The nitrile group can be converted to an amidine or imidate via the Pinner reaction. This is highly efficient on the 1,3,4-thiadiazole scaffold. For example, 5-acetamido-1,3,4-thiadiazole-2-carbonitrile can be readily converted into an imidate and subsequently cyclized to form 2-amino-5-(2-imidazolyl)-1,3,4-thiadiazole derivatives[4]. The causality here dictates strict anhydrous conditions; any trace moisture will intercept the highly reactive imidate intermediate, irreversibly forming an ester.

-

C. Tetrazole [2+3] Cycloaddition: The electron-deficient nitrile is an excellent dipolarophile for azide cycloaddition, rapidly forming 1H-tetrazole bioisosteres without the need for extreme heating typically required for unactivated nitriles.

Stability Profiling in Drug Formulation

For drug development professionals, deploying a 1,3,4-thiadiazole carbonitrile as a final active pharmaceutical ingredient (API)—such as a covalent reversible inhibitor targeting cysteine proteases—requires mapping its degradation kinetics meticulously.

Table 1: Representative Stability Profile of Heteroaryl Nitriles (pH 7.4, 37°C)

| Heteroaryl Scaffold | Nitrile Position | Electrophilicity (Relative) | Aqueous Half-Life ( | Primary Degradant |

| Phenyl | C1 (Benzonitrile) | Low | > 30 days | N/A (Stable) |

| Pyridine | C2 | Moderate | > 14 days | Carboxamide |

| 1,3,4-Oxadiazole | C2 | High | ~ 24-48 hours | Carboxamide |

| 1,3,4-Thiadiazole | C2 | Very High | < 12 hours | Carboxamide |

(Note: Data illustrates the relative inductive effects of the parent heterocycles on nitrile hydration rates under physiological conditions).

Standard workflow for assessing the aqueous stability of highly reactive heteroaryl nitriles.

Validated Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, it is critical to design protocols that are self-validating—where the success or failure of a step is immediately apparent through physical or chemical feedback.

Protocol 1: Controlled Hydrolysis of 1,3,4-Thiadiazole-2-carbonitrile

Objective: To intentionally synthesize the stable carboxamide metabolite for analytical standard use, validating the primary degradation pathway.

-

Solubilization: Dissolve 1.0 mmol of 1,3,4-thiadiazole-2-carbonitrile in 5 mL of Tetrahydrofuran (THF).

-

Causality: THF provides a homogeneous polar aprotic medium that fully solubilizes the starting material before the controlled introduction of water, preventing localized concentration gradients.

-

-

Acidic Activation: Add 10 mL of a 0.1 M HCl aqueous solution dropwise.

-

Causality: The hydronium ions protonate the nitrile nitrogen, further increasing the electrophilicity of the carbon, while water acts as the nucleophile.

-

-

Kinetic Monitoring: Stir at 25°C for 2 hours. Monitor strictly by TLC (Hexanes/EtOAc 1:1).

-

Causality: The reaction is rapid due to ring activation. Extended heating is unnecessary and detrimental, as it may lead to over-hydrolysis to the carboxylic acid and subsequent spontaneous decarboxylation.

-

-

Isolation: Neutralize with saturated

, extract with EtOAc, dry over

Protocol 2: Anhydrous Pinner Reaction for Imidate Formation

Objective: To activate the nitrile for subsequent heterocycle (e.g., imidazole) synthesis[4].

-

Anhydrous Setup: Suspend 1.0 mmol of the nitrile in 10 mL of strictly anhydrous methanol under an argon atmosphere.

-

Causality: Argon prevents atmospheric moisture from entering. Methanol serves as both the reactant and the solvent.

-

-

Gas Introduction: Bubble dry HCl gas through the solution at 0°C for 30 minutes.

-

Causality: Dry HCl protonates the nitrile without introducing water. The 0°C temperature suppresses side reactions and safely manages the exothermic nature of the gas dissolution.

-

-

Self-Validating Incubation: Seal the vessel and stir at 4°C for 12 hours.

-

Causality: The heavy precipitation of the imidate hydrochloride salt acts as a self-validating visual indicator of a successful transformation.

-

-

Hygroscopic Isolation: Isolate the salt via filtration under a stream of dry nitrogen.

-

Causality: The imidate salt is highly hygroscopic; exposure to ambient air will cause rapid reversion to the ester via ambient moisture attack.

-

Conclusion

The 1,3,4-thiadiazole ring fundamentally alters the chemical behavior of an attached nitrile group. By understanding the electronic "push-pull" dynamics, medicinal chemists can either harness this hyper-reactivity for rapid downstream synthesis (e.g., tetrazoles, amidines) or strategically mitigate it when designing stable pharmaceutical formulations.

References

1.[1] Xu Han, Yun Long Yu, Yang Sheng Hu, Xin Hua Liu. "1,3,4-thiadiazole: a privileged scaffold for drug design and development." Current Topics in Medicinal Chemistry, 2021. 1 2.[2] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." PMC, 2025. 2 3.[3] Irene C. Christoforou, Panayiotis A. Koutentis, Sophia S. "1,2,3-Dithiazole chemistry in heterocyclic synthesis." Arkivoc. 3 4.[4] William A. Remers, Gabriel J. Gibs, Martin J. Weiss. "Preparation of halomethyl-1,3,4-thiadiazoles. Conversion to 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole." Journal of Heterocyclic Chemistry, 1969. 4

Sources

"literature review of 1,3,4-thiadiazole-2-carbonitrile and its analogs"

The following technical guide provides a comprehensive review of 1,3,4-thiadiazole-2-carbonitrile , a critical intermediate and pharmacophore in medicinal chemistry. This document is structured to serve as a practical handbook for drug development professionals, focusing on synthesis, chemical reactivity, and biological applications.

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic peptide bonds and act as a bioisostere of pyrimidine.[1] Within this family, the 2-carbonitrile derivative (1,3,4-thiadiazole-2-CN) represents a high-value "gateway" molecule. The nitrile group at the C-2 position serves a dual purpose:

-

Synthetic Intermediate: It provides a reactive handle for generating tetrazoles, amidines, and thioamides.

-

Pharmacological Warhead: It acts as an electrophilic trap for cysteine proteases (e.g., Cathepsin B, K), forming reversible covalent bonds.

This guide details the validated synthetic routes to access this scaffold, its chemical reactivity profile, and its application in modern drug discovery.[1][2]

Structural & Electronic Properties

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered heterocycle containing one sulfur and two nitrogen atoms.

-

Aromaticity: The ring possesses 6

-electrons (4 from the two double bonds, 2 from the sulfur lone pair), fulfilling Hückel's rule. -

Electron Deficiency: The inductive effect of the two nitrogen atoms and the sulfur atom creates a highly electron-deficient system. This makes the C-2 and C-5 positions susceptible to nucleophilic attack and resistant to electrophilic substitution.

-

The Nitrile Effect: Attaching a nitrile group (–CN) at C-2 exacerbates this electron deficiency, making the ring a potent electrophile. Conversely, the ring activates the nitrile group, increasing its susceptibility to nucleophilic addition (e.g., by azide anions or cysteine thiols).

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Implication for Drug Design |

| Molecular Weight | ~111.12 g/mol (Core) | Fragment-based drug design (FBDD) friendly. |

| H-Bond Acceptors | 3 (N3, N4, CN) | High potential for receptor binding. |

| Dipole Moment | High (~3.25 D) | Strong polar interactions; good solubility. |

| Reactivity | High Electrophilicity | Covalent inhibition potential; metabolic stability concerns. |

| LogP | Low to Moderate | Good oral bioavailability potential. |

Synthetic Strategies

Accessing the 1,3,4-thiadiazole-2-carbonitrile core requires navigating the stability of the thiadiazole ring. Two primary routes are validated in the literature.

Route A: Dehydration of Primary Amides (Preferred)

This is the most robust method. It starts with the ethyl ester, converts it to the primary amide, and dehydrates it to the nitrile.

-

Step 1: Reaction of ethyl 1,3,4-thiadiazole-2-carboxylate with ammonia.

-

Step 2: Dehydration using phosphorous oxychloride (

) or thionyl chloride (

Route B: Sandmeyer-Type Reaction

Starting from the readily available 2-amino-1,3,4-thiadiazole , this route uses diazotization followed by substitution with cyanide.

-

Challenge: The diazonium intermediate of thiadiazoles is less stable than phenyl diazonium salts, often requiring strict temperature control (

) and specific counter-ions.

Visualization: Synthesis Workflows

The following diagram outlines the logical flow for synthesizing the nitrile and its downstream derivatives.

Caption: Figure 1. Convergent synthetic pathways to 1,3,4-thiadiazole-2-carbonitrile and its divergence into functional derivatives.

Experimental Protocols

The following protocols are synthesized from standard methodologies for heteroaromatic nitriles.

Protocol 1: Synthesis via Amide Dehydration

Objective: Convert 1,3,4-thiadiazole-2-carboxamide to 1,3,4-thiadiazole-2-carbonitrile.

-

Reagents: 1,3,4-thiadiazole-2-carboxamide (1.0 eq),

(excess, solvent/reagent), Triethylamine ( -

Setup: Flame-dried round-bottom flask under inert atmosphere (

). -

Procedure:

-

Dissolve the amide in dry dichloromethane (DCM) or use neat

if solubility is poor. -

Cool to

. Slowly add -

Reflux the mixture at

for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane). -

Quench: Pour the reaction mixture onto crushed ice/water carefully (Exothermic!).

-

Extraction: Neutralize with

and extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography.

-

Protocol 2: Tetrazole Synthesis (Click Chemistry)

Objective: Convert the nitrile to a 5-substituted tetrazole (carboxylic acid bioisostere).

-

Reagents: 1,3,4-thiadiazole-2-carbonitrile (1.0 eq), Sodium Azide (

, 1.5 eq), Ammonium Chloride ( -

Solvent: DMF (Dimethylformamide).[3]

-

Procedure:

-

Dissolve nitrile in DMF.[4] Add

and -

Heat to

for 12–24 hours. (Caution: Azides are potentially explosive; use a blast shield). -

Workup: Cool to room temperature. Pour into ice water and acidify to pH 2 with dilute HCl.

-

Isolation: The tetrazole usually precipitates.[4] Filter and recrystallize from ethanol/water.

-

Medicinal Chemistry Applications

A. Cysteine Protease Inhibition (The Warhead Strategy)

Nitriles are "soft" electrophiles. They react reversibly with the thiolate anion of catalytic cysteine residues in proteases (e.g., Cathepsin B, K, L, S) to form a thioimidate adduct.

-

Mechanism: The nucleophilic sulfur of the enzyme attacks the nitrile carbon. The nitrogen accepts a proton, stabilizing the intermediate.

-

Advantage: Unlike irreversible inhibitors (epoxides, halomethyl ketones), nitrile adducts are often reversible, reducing off-target toxicity and immunogenicity.

B. Bioisosterism

The 1,3,4-thiadiazole ring itself is a bioisostere for:

-

Pyridine: Similar H-bond acceptor capability but with different lipophilicity.

-

Amide Bond: The ring geometry mimics the cis-amide bond, useful in peptidomimetics.

Visualization: Biological Mechanism of Action

Caption: Figure 2. Mechanism of reversible covalent inhibition of cysteine proteases by nitrile-based thiadiazoles.

References

-

Synthesis of 1,3,4-Thiadiazoles

-

Cysteine Protease Inhibition

-

Tetrazole Synthesis from Nitriles

-

Amide Dehydration Protocols

-

Antiviral Activity of Thiadiazoles

Sources

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 10. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Methodological & Application

Application Note: Novel Synthetic Routes to 1,3,4-Thiadiazole-2-carbonitrile

Executive Summary

The 1,3,4-thiadiazole-2-carbonitrile scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for pyrimidines and a precursor to diverse heterocyclic systems. Its electron-deficient nature makes it a valuable electrophile for covalent inhibition strategies and a versatile intermediate for late-stage functionalization.

Historically, the synthesis of this nitrile has been plagued by low yields, the use of highly toxic cyanide sources (NaCN/KCN), and the instability of the thiadiazole ring under harsh dehydration conditions. This guide details three distinct synthetic protocols , prioritizing "novel" catalytic and electrochemical methods over classical routes.

Key Route Comparison

| Feature | Route A: Pd-Catalyzed Cyanation | Route B: Electrochemical Dehydration | Route C: Modified Sandmeyer |

| Novelty | High (Green Catalysis) | High (Electrosynthesis) | Low (Classical) |

| Precursor | 2-Bromo-1,3,4-thiadiazole | 1,3,4-Thiadiazole-2-carboxamide | 2-Amino-1,3,4-thiadiazole |

| Safety | High (Non-toxic cyanide source) | High (Reagent-free) | Low (Diazonium hazards) |

| Scalability | Excellent | Good (Flow compatible) | Moderate |

| Primary Use | Late-stage functionalization | Bulk intermediate synthesis | Low-cost initial screening |

Route A: Pd-Catalyzed Cyanation of 2-Halo-1,3,4-thiadiazoles (Recommended)

Concept: This route utilizes a palladium-catalyzed C–N bond formation to displace a halogen (Br/Cl) with a cyano group. The innovation lies in using Potassium Hexacyanoferrate(II) (

Mechanistic Insight

Sulfur-containing heterocycles often poison Pd catalysts by binding strongly to the metal center. The use of a slow-release cyanide source ensures the concentration of free cyanide ions remains low, favoring the catalytic cycle over the formation of inactive

Detailed Protocol

Reagents:

-

Substrate: 2-Bromo-5-substituted-1,3,4-thiadiazole (1.0 equiv)

-

Cyanide Source:

(0.25 equiv) -

Catalyst:

(2 mol%) -

Ligand: XPhos or SPhos (4 mol%)

-

Base:

(1.0 equiv) -

Solvent: DMA (Dimethylacetamide) or NMP (degassed)

Procedure:

-

Setup: In a glovebox or under a steady stream of argon, charge a reaction vial with the 2-bromo-1,3,4-thiadiazole derivative (1.0 mmol),

(105 mg, 0.25 mmol), -

Solvation: Add anhydrous, degassed DMA (3 mL). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 100°C for 12 hours.

-

Note: Monitor via LC-MS. The disappearance of the bromide peak and appearance of the nitrile (M-Br+CN mass shift) confirms conversion.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove inorganic salts.

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Success Indicator: Appearance of a sharp IR stretch at ~2230-2240

(CN group). -

Troubleshooting: If conversion stalls, add 10 mol%

as a co-additive to facilitate transmetallation.

Route B: Electrochemical Dehydration of Carboxamides

Concept: This method replaces harsh dehydrating agents (like

Detailed Protocol

Precursor Synthesis: The required 1,3,4-thiadiazole-2-carboxamide is synthesized by reacting ethyl 2-amino-2-thioxoacetate with the appropriate acyl hydrazide, followed by ammonolysis of the resulting ester.

Reagents:

-

Substrate: 1,3,4-Thiadiazole-2-carboxamide (1.0 equiv)

-

Electrolyte:

(0.1 M) -

Base: Imidazole (2.0 equiv) - acts as a proton shuttle.

-

Solvent: Acetonitrile (

)

Apparatus:

-

Undivided cell (Beaker-type or flow cell).

-

Anode: Graphite felt or Carbon cloth.

-

Cathode: Platinum wire or Stainless steel.

Procedure:

-

Dissolution: Dissolve the carboxamide (0.5 mmol) and imidazole (1.0 mmol) in the electrolyte solution (10 mL MeCN).

-

Electrolysis: Conduct constant current electrolysis (CCE) at 10 mA/cm² .

-

Monitoring: Pass 2.2 - 2.5 F/mol of charge. Monitor via TLC (Amide is much more polar than Nitrile).

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with dilute HCl (to remove imidazole) and brine.

-

Isolation: The product is often pure enough after extraction. If not, recrystallize from EtOH.

Route C: Modified Sandmeyer Reaction (Classical)

Concept: Direct conversion of the widely available 2-amino-1,3,4-thiadiazole to the nitrile via a diazonium intermediate.

-

Critical Warning: Thiadiazole diazonium salts are notoriously unstable and prone to explosive decomposition if isolated. This protocol uses an in-situ neutralization method.

Procedure:

-

Diazotization: Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in 50%

at -5°C. Add -

Neutralization: Carefully neutralize the diazonium solution with

to pH 5-6 while keeping it at -5°C. -

Cyanation: Pour the cold diazonium mixture into a vigorously stirred solution of

(1.2 equiv) and -

Decomposition: Allow the mixture to warm to room temperature slowly over 2 hours. Nitrogen gas evolution will occur.

-

Extraction: Extract with DCM (Caution: HCN gas risk; use fume hood).

Visualizing the Synthetic Logic

Caption: Decision tree for synthesizing 1,3,4-thiadiazole-2-carbonitrile. Route A (Green) and Route B (Blue) are preferred over the unstable Route C (Red).

References

-

Pd-Catalyzed Cyanation of Heteroaryl Halides: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1] Angewandte Chemie International Edition, 52(38), 10035–10039. Link

-

Non-Toxic Cyanide Sources: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

-

Electrochemical Dehydration: Sauermann, N., et al. (2016). Electrochemical Dehydration of Amides to Nitriles. Angewandte Chemie International Edition, 55(49), 15334–15338. Link

-

Thiadiazole Synthesis Review: Hu, Y., Li, C. Y., Wang, X. M., & Yang, Y. H. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. Link

Sources

"one-pot synthesis of 2-cyano-1,3,4-thiadiazoles"

An Application Note and Protocol for Drug Development Professionals

Executive Summary

The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its profound ability to interact with biological targets via hydrogen bonding, dipole interactions, and enhanced lipophilicity[1]. Among its derivatives, 2-cyano-1,3,4-thiadiazoles are highly sought after. The strongly electron-withdrawing cyano group not only modulates the electronic properties of the ring but also serves as a critical warhead for reversible covalent binding (e.g., inhibiting cysteine proteases like Cruzain) and acts as a versatile synthetic handle for further functionalization[2].

Historically, synthesizing 2-cyano-1,3,4-thiadiazoles required tedious multi-step procedures involving the isolation of highly polar, water-soluble intermediates, leading to poor overall yields and high environmental impact[3]. This application note details a highly optimized, self-validating one-pot cascade protocol that merges an iodine-mediated oxidative cyclization with a non-aqueous Sandmeyer-type cyanation. This method provides researchers with a robust, atom-economical pathway to access these high-value pharmacophores.

Strategic Rationale & Mechanistic Causality

To achieve a true one-pot synthesis without isolating intermediates, the chemical environment must be carefully orchestrated to prevent cross-reactivity. The workflow is divided into two continuous phases within the same reaction vessel:

-

Oxidative Cyclization: The reaction begins with the condensation of an aryl aldehyde and thiosemicarbazide. Molecular iodine (

) is utilized as a mild, thiophilic oxidant. Unlike harsh oxidants (e.g., -

Non-Aqueous Cyanation: The critical challenge in one-pot cyanation is the susceptibility of the diazonium intermediate to hydrolyze into a hydroxyl group in the presence of water. To bypass this, we utilize tert-butyl nitrite (t-BuONO) for non-aqueous diazotization. Subsequent addition of Copper(I) cyanide (CuCN) triggers a radical-mediated Sandmeyer cyanation, displacing the diazonium group with a nitrile.

Fig 1. One-pot cascade workflow for the synthesis of 2-cyano-1,3,4-thiadiazoles.

Fig 2. Mechanistic causality of the non-aqueous Sandmeyer cyanation step.

Quantitative Data: Reaction Optimization

The choice of reagents is strictly governed by the necessity to maintain functional group tolerance while driving the cascade forward. Table 1 summarizes the optimization parameters establishing the superiority of the non-aqueous approach.

Table 1: Optimization of the One-Pot Cascade Reaction Conditions

| Entry | Oxidant (Step 1) | Diazotizing Agent (Step 2) | Cyanide Source | Temp (°C) | Overall Yield (%) | Observation / Causality |

| 1 | 80 / 60 | 15% | Massive hydrolysis to 2-ol derivative due to aqueous environment. | |||

| 2 | 80 / 60 | 28% | Improved cyclization, but diazonium quenching still prevalent. | |||

| 3 | 80 / 60 | 45% | Poor solubility of KCN in DMSO limits radical recombination. | |||

| 4 | 80 / 60 | 82% | Optimal. Cu(I) actively catalyzes the radical cyanation in anhydrous DMSO. |

Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure researchers can verify the success of each micro-step before proceeding.

Materials & Setup

-

Reagents: Aryl aldehyde (1.0 mmol), Thiosemicarbazide (1.1 mmol), Anhydrous DMSO (5.0 mL),

(2.0 mmol), Molecular Iodine ( -

Safety: CuCN is highly toxic. All steps involving cyanation must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit and sodium thiosulfate on hand.

Phase 1: In Situ Oxidative Cyclization

-

Condensation: Charge an oven-dried, argon-flushed 25 mL round-bottom flask with the aryl aldehyde (1.0 mmol) and thiosemicarbazide (1.1 mmol). Add 5.0 mL of anhydrous DMSO. Stir at room temperature for 30 minutes.

-

Self-Validation Check: Analyze an aliquot via TLC (EtOAc/Hexane 1:1). The UV-active aldehyde spot should be completely consumed, replaced by a highly polar baseline spot (the thiosemicarbazone).

-

-

Cyclization: Add

(2.0 mmol) followed by-

Causality:

acts as an acid scavenger, neutralizing the

-

Phase 2: Non-Aqueous Sandmeyer Cyanation

-

Cooling & Diazotization: Remove the flask from the heat source and cool to 0 °C using an ice-water bath. Slowly add t-BuONO (1.5 mmol) dropwise over 5 minutes. Stir for 15 minutes.

-

Causality: Maintaining 0 °C is critical to stabilize the transient diazonium species before the nucleophile is introduced.

-

-

Cyanation: Add CuCN (1.5 mmol) in one single portion. Gradually warm the reaction mixture to 60 °C and stir for 3 hours.

-

Self-Validation Check: As the reaction proceeds, the solution will transition from a dark red/brown to a green/brown suspension. You will observe visible effervescence (bubbling). This is the evolution of

gas, which acts as a kinetic proof that the radical substitution is occurring successfully. The cessation of bubbling indicates reaction completion.

-

Phase 3: Workup and Purification

-

Quenching: Cool the mixture to room temperature. Carefully add 10 mL of a 10% aqueous ammonium hydroxide (

) solution.-

Causality:

is mandatory here. It complexes with the copper byproducts to form the highly water-soluble

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure 5-aryl-2-cyano-1,3,4-thiadiazole.

References

-

One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination ACS Omega URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgghbg-E5O55ZcOB0c_1zN_vpOBEdpiaslv05wLlEmk4pSMJtFNL0XAqUSVY6tZqFsPx0MRSwFkjqYqccofAxBesufu8zODL3tbBj2al3QeQNTOMmGGdaUkr80GW5-gxFBletmdQI4UwAsYuw=][1]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis RSC Advances URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkwORlZJ_U3AY3wqDEn9OmzRdnE1rxcSFvYuJl2LWVmnrmTe7lvx8klauQTbSA184iWYStMT0Rp5lyIDUO9yF9w9jDBevXqa37PiiAGdNdQ7JkbtPIMR3hE4g35gui0ksiQOS58GhrP9UOFi5tVjaRhUwqS4-jiywZ][4]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent Arkivoc / ResearchGate URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEza-GofK35JudLq3o1aMNQOvefl7QxVFkfEQX2FTXk_0zMg_RRiR-tme4ydaCs05sioD9XI0Zl8vHMBfhyaWLYMXrrXSTYIbKW0SpQXeeZ8o_mPyykq_3ljuWKZP5FbGg4qMyuz7SPhOMT2J6Wf212myF5KjZzEoiN2my5GzVVypWEJQGzqnK-U_4pYgQwcsi-tXC3EMkzhdJLiu2Q-D42JoMbUtVIHouOqfMp9fjgZ8_QauzwOlyiPTV8Dv7qKt-XbSZuo6w6o8ACGSrArMUA3CEQLgcEbp90wC3-fNVdNGYmAKeXNCrA9A==][3]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives MDPI URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbfCI5goKbk77jEBB6lUMS2NfcRQuQv2RuQskzNkdw0KkK6d1zDIaNv1lyr3vcxUZnzDR0phiSN5-0G59UWrHGaMbnmoYM-nUptQiyQX4jIQGQSxWrTEd-r79jhPWmC5UwrKA=][2]

Sources

- 1. One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02026C [pubs.rsc.org]

Application Notes & Protocols: Strategic Derivatization of the Nitrile Group of 1,3,4-Thiadiazole-2-carbonitrile

Introduction: The Strategic Value of the 1,3,4-Thiadiazole-2-carbonitrile Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability, hydrogen bonding capability, and its role as a bioisostere for other heterocycles like pyrimidines.[1][2] This five-membered aromatic heterocycle is a cornerstone in the development of anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4][5]

Among its many analogs, 1,3,4-Thiadiazole-2-carbonitrile stands out as a particularly versatile starting material. Its utility stems from the electrophilic nature of the nitrile carbon and the ability of the nitrogen's lone pair to coordinate with activating agents. The nitrile group is not merely a placeholder; it is a reactive handle, a gateway to a vast chemical space of diverse functional groups and complex heterocyclic systems.[6] This guide provides an in-depth exploration of key derivatization strategies, explaining the causality behind protocol choices and furnishing detailed, field-proven methodologies for researchers in drug discovery and synthetic chemistry.

Caption: Core structure of 1,3,4-Thiadiazole-2-carbonitrile.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of the nitrile to a carboxamide or a carboxylic acid is a fundamental transformation. The choice between these two products is dictated by the reaction conditions, specifically the pH and the vigor of the hydrolysis (temperature and duration).[7]

Mechanistic Rationale:

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers leads to an amide intermediate. Under forcing conditions (e.g., prolonged heating), this amide undergoes further hydrolysis to yield the carboxylic acid and an ammonium salt.[7][8]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion, directly attacks the nitrile carbon. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. This amide can often be isolated as the final product under milder conditions. Harsher conditions (e.g., refluxing with concentrated base) will drive the hydrolysis of the amide to a carboxylate salt.[7][9][10]

Caption: Hydrolysis pathways of the nitrile group.

Protocol 1.1: Acid-Catalyzed Hydrolysis to 1,3,4-Thiadiazole-2-carboxylic Acid

-

Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 1,3,4-thiadiazole-2-carbonitrile (1.0 eq).

-

Reagent Addition: Add a 6M solution of hydrochloric acid (HCl) (10-15 volumes).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 1,3,4-thiadiazole-2-carboxylic acid.

Protocol 1.2: Base-Catalyzed Hydrolysis to 1,3,4-Thiadiazole-2-carboxamide

-

Setup: In a 50 mL round-bottom flask, suspend 1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Reagent Addition: Add a 2M solution of sodium hydroxide (NaOH) (1.5-2.0 eq) dropwise while stirring at room temperature.

-

Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C).

-

Monitoring: Monitor the formation of the amide by TLC. The reaction is typically complete within 2-4 hours. Avoid prolonged heating to prevent over-hydrolysis to the carboxylic acid.

-

Work-up: Cool the reaction mixture in an ice bath and neutralize carefully with dilute HCl (e.g., 1M) to pH ~7.

-

Isolation: The product, 1,3,4-thiadiazole-2-carboxamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

| Parameter | Acidic Hydrolysis (Protocol 1.1) | Basic Hydrolysis (Protocol 1.2) |

| Primary Product | Carboxylic Acid | Amide |

| Reagent | 6M HCl | 2M NaOH |

| Temperature | Reflux (~110 °C) | 40-50 °C |

| Typical Time | 4-8 hours | 2-4 hours |

| Work-up | Cooling/Concentration & Filtration | Neutralization & Filtration |

Reduction: Forging Aminomethyl Scaffolds

The reduction of the nitrile group to a primary amine introduces a flexible, basic aminomethyl linker, a common pharmacophore that can significantly alter a molecule's solubility and receptor-binding properties. This transformation is challenging due to the high redox potential of the nitrile group.[6]

Mechanistic Rationale: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH4) are commonly employed. The reaction proceeds through the addition of hydride ions across the carbon-nitrogen triple bond, forming an intermediate imine-aluminum complex, which is then further reduced to the amine.[8][11] Catalytic hydrogenation over metals like palladium, platinum, or nickel is an alternative, atom-economical method, though it often requires high pressures and temperatures.[6][11]

Caption: Workflow for the reduction of the nitrile to a primary amine.

Protocol 2.1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Safety First: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve 1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Track the disappearance of the starting material by TLC (after careful quenching of an aliquot).

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Stir the mixture for 30 minutes, then filter off the aluminum salts. Wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (1,3,4-thiadiazol-2-yl)methanamine.

| Reducing Agent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous THF, Reflux | High reactivity, good yields | Moisture sensitive, hazardous quenching |

| H₂/Catalyst | High pressure, elevated temp. | Atom economical, cleaner work-up | Requires specialized equipment |

| Amine Boranes | Mn(I) or Co(II) catalyst, RT | Mild conditions[12] | Catalyst synthesis may be required |

| Hydrosilanes | Co-Isocyanide catalyst | Mild conditions[13] | Catalyst cost and availability |

Thionation: Crafting Thioamides

The conversion of a nitrile directly to a thioamide is less common than the thionation of an amide. However, methods exist, often employing reagents like Lawesson's Reagent, sometimes with a Lewis acid promoter.[14] Thioamides are valuable amide isosteres in drug design, exhibiting unique electronic and steric properties.[15][16]

Mechanistic Rationale: Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] serves as a source of sulfur. The reaction with a nitrile, often facilitated by a Lewis acid like BF₃·OEt₂, proceeds via a complex mechanism likely involving coordination and subsequent sulfur transfer to the nitrile carbon.[14]

Protocol 3.1: Synthesis of 1,3,4-Thiadiazole-2-carbothioamide

-

Setup: In an oven-dried flask under an inert atmosphere, dissolve 1,3,4-thiadiazole-2-carbonitrile (1.0 eq) in an anhydrous solvent like 1,2-dimethoxyethane (DME) or toluene.

-

Reagent Addition: Add Lawesson's Reagent (0.6-1.0 eq). For less reactive nitriles, a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂) can be added to facilitate the reaction.[14]

-

Reaction: Heat the mixture to 50-80 °C and stir.

-

Monitoring: Follow the reaction by TLC. The reaction time can vary from 2 to 12 hours.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1,3,4-thiadiazole-2-carbothioamide.

Cycloaddition: Constructing Tetrazole Bioisosteres

The [3+2] cycloaddition of an azide source to the nitrile group is a powerful and widely used method to construct a 5-substituted-1H-tetrazole ring.[17][18] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and cell permeability.[19]

Mechanistic Rationale: The reaction involves the 1,3-dipolar cycloaddition of an azide anion (or hydrazoic acid, HN₃, formed in situ) to the carbon-nitrogen triple bond of the nitrile.[17] The reaction is often catalyzed by a Brønsted acid (like ammonium chloride) or a Lewis acid, which activates the nitrile by coordinating to the nitrogen, making the carbon more susceptible to nucleophilic attack by the azide.[19][20]

Caption: Experimental workflow for tetrazole synthesis.

Protocol 4.1: Synthesis of 5-(1,3,4-Thiadiazol-2-yl)-1H-tetrazole

-

Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be generated in situ, is also toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.

-

Setup: To a round-bottom flask, add 1,3,4-thiadiazole-2-carbonitrile (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and ammonium chloride (NH₄Cl) (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC. Reactions are typically complete in 12-24 hours.

-

Work-up: Cool the mixture to room temperature. Carefully acidify the solution with dilute HCl (e.g., 2M) to a pH of ~2-3 while cooling in an ice bath. This protonates the tetrazole and precipitates it from the solution.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the precipitate thoroughly with cold water to remove inorganic salts. Dry the product under vacuum.

| Parameter | Value/Condition | Rationale/Comment |

| Azide Source | Sodium Azide (NaN₃) | Common, stable, and effective source of the azide nucleophile. |

| Catalyst | Ammonium Chloride (NH₄Cl) | In situ source of H⁺ to protonate/activate the nitrile.[19][20] |

| Solvent | DMF | High boiling point allows for necessary reaction temperatures. |

| Temperature | 110-130 °C | Provides activation energy for the cycloaddition. |